Cyclo(Phe-Leu)

Description

Classification of Cyclo(Phe-Leu) within the 2,5-Diketopiperazine (DKP) Family

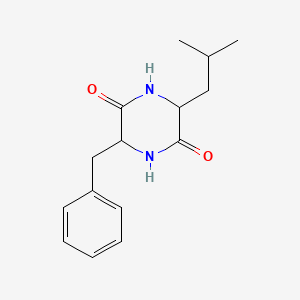

Cyclo(Phe-Leu) is a specific derivative within the 2,5-diketopiperazine family. This classification arises from its structure, which is derived from the condensation of the amino acids phenylalanine (Phe) and leucine (Leu). The resulting molecule features a central six-membered ring composed of two amide bonds and two alpha-carbon atoms, each bearing a side chain derived from the constituent amino acids. Specifically, Cyclo(Phe-Leu) is chemically identified as (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione nih.govebi.ac.uk. The DKP structure itself is the parent compound for this class, with the general formula (NHCH2(R)C(O))2, where R represents the amino acid side chains wikipedia.org. DKPs are also referred to by various other names, including cyclic dipeptides (CDPs), piperazinediones, dioxopiperazines, or dipeptide anhydrides wikipedia.orgnih.gov.

General Overview of Cyclic Dipeptides as Biological Metabolites and Scaffolds

Cyclic dipeptides are ubiquitous in nature, playing diverse roles as biological metabolites and serving as versatile scaffolds for various applications nih.govebi.ac.ukfrontiersin.org. They are produced by a wide array of organisms, including bacteria, fungi, plants, and animals, and are conserved across different life forms frontiersin.orgresearchgate.netnih.gov.

The biological significance of DKPs is multifaceted. They exhibit a broad spectrum of biological and pharmacological activities, including antibacterial, antifungal, antiviral, antitumoral, and neuroprotective properties researchgate.netnih.govnih.govmdpi.commdpi.commdpi.com. Furthermore, DKPs are recognized for their roles in microbial intercellular communication, such as quorum sensing nih.gov.

Beyond their direct biological functions, DKPs are highly valued as molecular scaffolds in medicinal chemistry and drug discovery. Their conformationally constrained structure, coupled with resistance to enzymatic degradation and the ability to interact with a diverse range of biological targets with enhanced affinity, makes them attractive platforms for developing new therapeutic agents nih.govfrontiersin.orgmdpi.commdpi.combeilstein-journals.orgnih.gov. The inherent structural features of the DKP core, such as multiple hydrogen bonding sites, also lend themselves to applications in material science, where they can be utilized as building blocks for self-assembled materials and nanodevices researchgate.net. Research findings highlight the utility of DKPs in areas ranging from drug delivery systems to the development of biosensors and novel biomaterials smolecule.com.

Data Tables

Table 1: Chemical Properties of Cyclo(Phe-Leu)

| Property | Value | Source |

| Molecular Formula | C15H20N2O2 | nih.govebi.ac.uksmolecule.comchemimpex.comscispace.com |

| Molecular Weight | 260.33 g/mol | nih.govebi.ac.uksmolecule.comchemimpex.com |

| IUPAC Name | (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | nih.govebi.ac.uk |

| CAS Number | 7280-77-5 | nih.govchemimpex.com |

| Chemical Role | Metabolite | nih.govebi.ac.uk |

| Natural Occurrence | Portulaca oleracea, Streptomyces filamentosus, Coffea arabica | nih.gov |

Table 2: General Characteristics of Diketopiperazines (DKPs)

| Characteristic | Description | Source |

| Core Structure | Six-membered ring containing two amide groups at opposite positions. | wikipedia.orgnih.govnih.govbaranlab.org |

| Formation | Typically formed by the intramolecular cyclization of two amino acids. | wikipedia.orgresearchgate.netmdpi.com |

| Biological Activities | Antibacterial, antifungal, antiviral, antitumoral, neuroprotective, anti-inflammatory. | researchgate.netnih.govnih.govmdpi.commdpi.commdpi.com |

| Applications | Scaffolds in medicinal chemistry, drug discovery, building blocks for self-assembled materials, nanodevices, biosensors, biomaterials. | nih.govfrontiersin.orgresearchgate.netmdpi.commdpi.combeilstein-journals.orgnih.govsmolecule.com |

| Analytical Techniques | NMR, Mass Spectrometry (MS), Electronic Circular Dichroism (ECD) Spectroscopy for structural and stereochemical analysis. | nih.govmdpi.commdpi.comsmolecule.comresearchgate.net |

Compound Name List:

Cyclo(Phe-Leu)

Cyclo(phenylalanyl-leucyl)

cFL

2,5-Diketopiperazine (DKP)

Cyclic dipeptide (CDP)

Piperazine-2,5-dione

(3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione

Cyclo(L-phenylalanyl-L-leucyl)

Cyclo(Leu-Phe)

Cyclo(leucyl-phenylalanyl)

Propriétés

IUPAC Name |

3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMOMIYLJMOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways of Cyclo Phe-leu

Post-Biosynthetic Modifications and Tailoring Enzymes

Following the initial synthesis of the cyclic dipeptide core, tailoring enzymes play a crucial role in installing functional groups that are essential for the biological activities of the final modified CDPs. These enzymes, often encoded within the same biosynthetic gene clusters as the cyclodipeptide synthases (CDPSs), modify the CDP scaffold or the amino acid side chains.

Cyclodipeptide Oxidase (CDO)-Mediated Dehydrogenation

One of the most significant classes of tailoring enzymes involved in CDP modification is the cyclodipeptide oxidase (CDO). These enzymes are flavin-dependent oxidoreductases that catalyze the introduction of double bonds into the cyclic dipeptide backbone, specifically at the α,β-positions of the amino acid residues.

Cyclodipeptide oxidases are characterized by their complex, often filamentous, quaternary structure, typically comprising two distinct subunits. A well-studied example is AlbAB from Streptomyces noursei, which is involved in the biosynthesis of the antibiotic albonoursin. AlbAB is described as a megadalton heterooligomeric enzyme filament, composed of alternating dimers of the AlbA and AlbB subunits researchgate.netfrontiersin.orgproteopedia.orgnih.gov. This filamentous assembly is crucial for its enzymatic activity researchgate.netnih.gov. The enzyme utilizes covalently bound flavin mononucleotide (FMN) as a cofactor researchgate.netnih.gov. The conserved interactions between AlbA and AlbB subunits suggest that many other CDO-like enzymes likely adopt a similar filamentous structure researchgate.netnih.gov. The structural characterization of AlbAB represents the first detailed structural insight into a CDO, providing a molecular basis for understanding their function and addressing previous difficulties in their analysis researchgate.netnih.gov.

CDOs catalyze the removal of hydrogen atoms from the α and β carbons of the amino acid residues within the cyclic dipeptide ring, a process known as α,β-dehydrogenation researchgate.netfrontiersin.orgnih.govd-nb.info. This reaction introduces a double bond into the peptide backbone. The electrons removed during this process are transferred to molecular oxygen (O₂), which acts as the terminal electron acceptor. A notable consequence of this enzymatic activity is the production of hydrogen peroxide (H₂O₂) as a byproduct researchgate.netfrontiersin.orgresearchgate.net. The mechanism involves the FMN cofactor, which participates in the redox reactions researchgate.net.

The primary product of CDO-mediated modification of cyclo(Phe-Leu) is albonoursin, a dehydrated analogue mdpi.comjsb.gr.jpnih.gov. The biosynthesis of albonoursin by Streptomyces noursei involves the cyclodipeptide synthase AlbC, which produces cyclo(L-Phe-L-Leu), followed by the action of the CDO, AlbAB researchgate.netd-nb.infomdpi.comjsb.gr.jp. AlbAB catalyzes the sequential dehydrogenation of cyclo(L-Phe-L-Leu). This process may involve intermediate formation, such as cyclo(DPhe-L-Leu), before yielding the final albonoursin, which contains two double bonds rsc.org.

Cyclodipeptide oxidases generally exhibit a broad or relaxed substrate specificity, allowing them to modify a variety of cyclic dipeptides frontiersin.orgnih.gov. Cyclic dipeptides containing aromatic and hydrophobic amino acid residues are often preferred substrates rsc.org. Besides cyclo(Phe-Leu), other cyclic dipeptides that have been shown to be accepted by CDOs include cyclo(His-Phe), cyclo(His-Leu), cyclo(His-Pro), cyclo(Phe-His), cyclo(Trp-Trp), and cyclo(Phe-Tyr), leading to their respective dehydro-analogues frontiersin.orgjsb.gr.jpnih.govtandfonline.com. The enzyme from Nocardiopsis dassonvillei (NdasCDO), for instance, processes various cyclic dipeptides in a distributive manner nih.gov.

Formation of Dehydrogenated Cyclo(Phe-Leu) Analogues (e.g., Albonoursin)

Other Enzymatic Derivatizations in Cyclo(Phe-Leu) Biosynthesis

Beyond the prominent role of CDOs, other tailoring enzymes can contribute to the structural diversity of cyclic dipeptides, including those derived from or related to cyclo(Phe-Leu). These enzymes are typically found in association with CDPS gene clusters and are responsible for a range of modifications, such as methylation, hydroxylation, glycosylation, and prenylation frontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov.

The repertoire of tailoring enzymes identified in cyclic dipeptide biosynthetic gene clusters is extensive and includes various types of oxidoreductases (e.g., P450 monooxygenases, α-ketoglutarate/FeII-dependent oxygenases, flavin-containing monooxygenases), hydrolases, transferases (e.g., methyltransferases, prenyltransferases), and ligases frontiersin.orgmdpi.comresearchgate.netnih.govfrontiersin.org. While specific examples of these enzymes directly modifying cyclo(Phe-Leu) itself, other than CDO, are not detailed in the provided literature, their presence in related pathways highlights the broad enzymatic machinery available for diversifying the cyclic dipeptide scaffold. These enzymes can install functional groups that significantly influence the biological activities and physicochemical properties of the resulting compounds, contributing to the vast structural complexity observed in natural product chemistry frontiersin.orgresearchgate.netnih.gov.

Table 1: Key Characteristics of Cyclodipeptide Oxidase (CDO) Enzymes

| Enzyme Name | Source Organism | Subunit Composition | Cofactor | Structural Feature | Primary Catalytic Activity | Example Product(s) of Modification |

| AlbAB | Streptomyces noursei | AlbA and AlbB | FMN | Enzyme Filament | α,β-Dehydrogenation | Albonoursin (dehydro-cyclo(Phe-Leu)) |

| NdasCDO | Nocardiopsis dassonvillei | Multiple subunits | FMN | Enzyme Filament | α,β-Dehydrogenation | Nocazines (dehydro-CDPs) |

Table 2: Examples of Cyclic Dipeptide Substrates Modified by CDOs

| Cyclic Dipeptide Substrate | Amino Acid Composition | Type of Modification Catalyzed | Example Dehydrogenated Product |

| cyclo(Phe-Leu) | Phenylalanine, Leucine | α,β-Dehydrogenation | Albonoursin |

| cyclo(His-Phe) | Histidine, Phenylalanine | α,β-Dehydrogenation | Dehydro-cyclo(His-Phe) |

| cyclo(Trp-Trp) | Tryptophan, Tryptophan | α,β-Dehydrogenation | Dehydro-cyclo(Trp-Trp) |

| cyclo(Phe-Pro) | Phenylalanine, Proline | α,β-Dehydrogenation | Dehydro-cyclo(Phe-Pro) |

| cyclo(Phe-Tyr) | Phenylalanine, Tyrosine | α,β-Dehydrogenation | Dehydro-cyclo(Phe-Tyr) |

List of Compound Names:

Cyclo(Phe-Leu)

Albonoursin

Cyclo(DPhe-L-Leu)

Cyclo(DPhe-DLeu)

Cyclo(His-Phe)

Cyclo(His-Leu)

Cyclo(His-Pro)

Cyclo(Phe-His)

Cyclo(Trp-Trp)

Cyclo(Phe-Pro)

Cyclo(Phe-Tyr)

Nocazines

Chemical Synthesis Approaches for Cyclo Phe-leu and Analogues

Cyclization Strategies from Linear Dipeptide Precursors

The fundamental approach to synthesizing cyclic dipeptides like Cyclo(Phe-Leu) involves the intramolecular cyclization of the corresponding linear dipeptide. This process typically forms a six-membered diketopiperazine ring by creating two peptide bonds.

Thermal Cyclization Methods (Solid and Solution States)

Thermal cyclization offers a direct route to diketopiperazines by heating linear dipeptide precursors. This method can be performed in either solid or solution states.

Solution-State Thermal Cyclization: Linear dipeptides can be refluxed in high-boiling point solvents, such as toluene or xylene, for extended periods (e.g., 24 hours) to induce cyclization mdpi.com. This method is effective but can sometimes lead to mixtures of diastereomers, particularly for heterochiral dipeptides researchgate.net.

Solid-State Thermal Cyclization: This solvent-free approach involves heating solid dipeptide precursors above a critical temperature to initiate cyclization uoguelph.caresearchgate.net. It is considered an environmentally friendly method, producing water as the primary byproduct uoguelph.caresearchgate.net. Studies have shown a correlation between the side-chain structure of dipeptides and their onset temperature for solid-state cyclization nih.gov. For instance, the thermal cyclization of Phe-Phe dipeptides has been observed to occur at specific temperatures, with the process yielding stereochemically pure cyclic products uoguelph.ca. The sequence of amino acid residues can influence the efficiency and outcome of solid-state cyclization researchgate.net.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the cyclization of linear dipeptides, often leading to improved reaction rates, higher yields, and enhanced diastereoselectivity compared to conventional thermal methods researchgate.netsmolecule.com. This technique involves irradiating the dipeptide precursors, typically in solution or as a solid-state mixture, with microwave energy. For example, microwave irradiation of N-Boc dipeptide esters has been demonstrated to be an efficient and environmentally friendly procedure for synthesizing 2,5-piperazinediones, yielding pure products with better diastereomeric ratios than thermal reactions researchgate.net. Dipeptide precursors dispersed in water have also been successfully cyclized using microwave reactors nih.gov.

Chemical Modification and Protecting Group Strategies in Cyclo(Phe-Leu) Synthesis

The synthesis of cyclic dipeptides often necessitates the strategic use of protecting groups and chemical modifications to control reactivity and facilitate the cyclization step.

Protecting Groups: To ensure efficient and selective cyclization, the amino and carboxyl groups of the constituent amino acids are typically protected. Common strategies involve protecting the N-terminus with carbamate groups, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), and the C-terminus as an ester (e.g., methyl ester) mdpi.commasterorganicchemistry.com. For example, protecting the carboxylic acid of leucine as a methyl ester and the amine of phenylalanine as a carbamate sets up a situation with a single nucleophile and electrophile, leading to high yields of the desired dipeptide precursor masterorganicchemistry.com. The Nα-Boc strategy, involving the coupling of an N-Boc-protected amino acid with an amino acid ester, followed by deprotection and cyclization, is a widely employed method nih.gov. Protecting groups can also be used to modify side chains, influencing solubility and self-assembly properties mdpi.com.

Chemical Modifications: Modifications such as N-hydroxylation have been explored for metal coordination, inducing conformational rigidity nih.gov. These modifications, often coupled with protecting group chemistry (e.g., Fmoc chemistry), allow for the assembly of novel linear and cyclic peptides nih.gov. Deprotection steps, such as the removal of benzyl protecting groups or Boc groups, are integral to these synthetic routes mdpi.comnih.gov.

Stereoselective Synthesis of Cyclo(Phe-Leu) Stereoisomers and Diastereomers

Cyclo(Phe-Leu) possesses two chiral centers, leading to the possibility of four stereoisomers: cyclo(L-Phe-L-Leu), cyclo(D-Phe-D-Leu), cyclo(L-Phe-D-Leu), and cyclo(D-Phe-L-Leu). The synthesis and characterization of these specific stereoisomers are crucial, as stereochemistry profoundly influences biological activity mdpi.com.

Synthesis of Stereoisomers: Specific linear dipeptide precursors, such as L-Leu-L-Phe, D-Leu-L-Phe, L-Leu-D-Phe, and D-Phe-L-Phe, can be synthesized and then cyclized to yield the corresponding stereoisomers of Cyclo(Phe-Leu) nih.gov. Studies have reported the synthesis of all stereoisomers for related cyclic dipeptides like cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) mdpi.comresearchgate.net.

Characterization: Advanced spectroscopic techniques are employed to confirm the identity and stereochemistry of these compounds. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD) spectroscopy are commonly used nih.govmdpi.comresearchgate.net. ECD spectroscopy, in particular, has proven effective in clearly differentiating DKP stereoisomers, serving as a reference for unambiguous assignment mdpi.comresearchgate.net. For instance, specific stereoisomers of cyclo(D-Phe-L-Pro) have shown distinct biological effects, such as promoting bacterial growth and biofilm formation, highlighting the importance of stereochemical control in synthesis mdpi.com.

Rational Design and Laboratory Synthesis of Cyclo(Phe-Leu) Analogues for Structure-Activity Studies

Rational design principles are applied to synthesize analogues of Cyclo(Phe-Leu) with modified structures to investigate their structure-activity relationships (SAR) and explore potential therapeutic or material science applications.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how structural modifications impact biological activity. For cyclic peptides, this involves altering amino acid sequences, introducing non-natural amino acids, or modifying side chains to optimize interactions with biological targets researchgate.netacs.orgnih.govnih.gov. For example, studies on cyclic peptides containing phenylalanine and leucine residues have investigated the spatial proximity of side chains and their contribution to binding affinity researchgate.net. The design of analogues often leverages computational methods, molecular dynamics simulations, and NMR analysis to predict and confirm conformational preferences and their correlation with activity researchgate.netacs.orgnih.gov.

Design of Analogues: Analogues can be designed to enhance properties such as metabolic stability, potency, selectivity, or self-assembly characteristics acs.orgresearchgate.net. For instance, incorporating synthetic amino acids can improve pharmacological properties like bioactivity and in vivo half-life nih.gov. The rational design of cyclic peptides for material science applications, such as hydrogelators, focuses on controlling self-assembly through side-chain interactions, leading to ordered nanostructures researchgate.net.

Biological Function and Mechanistic Insights of Cyclo Phe-leu

Antimicrobial Activities and Mechanistic Investigations

Cyclo(Phe-Leu) has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. mdpi.combiosynth.com Research suggests that its mechanisms of action are multifaceted, involving the disruption of microbial processes and interference with cell-to-cell communication systems. mdpi.com

Antibacterial Effects on Bacterial Growth and Biofilm Formation

Cyclo(Phe-Leu) is active against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. mdpi.com While some studies indicate it can directly inhibit bacterial growth, others suggest its primary strength lies in modulating bacterial virulence and communication. biosynth.commdpi.com

A key area of investigation is its effect on biofilm formation, a process where bacteria adhere to surfaces and form a protective matrix, often leading to persistent infections. mdpi.com Some cyclic dipeptides are known to interfere with quorum sensing (QS), the cell-to-cell signaling mechanism that bacteria use to coordinate group behaviors like biofilm formation. cuny.edu While direct inhibition of biofilm formation by Cyclo(Phe-Leu) is a subject of ongoing research, related compounds have shown the ability to disrupt mature biofilms and reduce the metabolic activity of biofilm cells. mdpi.com For instance, studies on other cyclic dipeptides have shown they can interfere with the synthesis of extracellular polymeric substances (EPS), which are essential components of the biofilm matrix. researchgate.net

Table 1: Investigated Antibacterial and Anti-biofilm Effects of Related Cyclic Dipeptides

| Compound/Extract | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Cyclo(L-Pro-L-Phe) | Pseudomonas aeruginosa | Inhibited biofilm formation by 48% at 1.8 mM. | nih.gov |

| Chloroformic extracts containing diketopiperazines | Staphylococcus aureus | Inhibited biofilm formation and disrupted mature biofilms. | mdpi.com |

| Cyclo(D-Phe-L-Pro) | Escherichia coli | Promoted both growth and biofilm formation. | mdpi.com |

| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | Inhibited biofilm formation by affecting EPS synthesis and quorum sensing-related genes. | researchgate.net |

Antifungal Activities and Proposed Cellular Mechanisms

Cyclo(Phe-Leu) has shown notable activity against various fungi and yeasts, such as Candida albicans and Mucor miehei. mdpi.com The proposed mechanisms for its antifungal action include the disruption of the fungal cell membrane and the inhibition of enzymes crucial for fungal cell wall synthesis. frontiersin.orgnih.gov

Studies on similar cyclic dipeptides, such as those produced by Lactobacillus plantarum, have revealed their potential as biopreservatives due to their ability to prevent the growth of spoilage molds. asm.org For example, Cyclo(L-Phe-L-Pro), a related compound, has demonstrated the ability to inhibit the growth of fungi like Aspergillus fumigatus and Penicillium roqueforti. asm.orgnih.gov The combination of different cyclic dipeptides has been shown to have a synergistic effect, resulting in higher antifungal activity. nih.gov Furthermore, some cyclic dipeptides can inhibit the formation of fungal biofilms by downregulating the expression of virulence genes in organisms like C. albicans. nih.gov

Table 2: Antifungal Activity of Related Cyclic Dipeptides

| Compound | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | MIC: 20 mg/ml | asm.orgnih.gov |

| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | MIC: 20 mg/ml | asm.orgnih.gov |

| Cyclo(Leu-Phe) Stereoisomers | Staphylococcus aureus | MIC: 12.5-25 µg/mL | frontiersin.org |

| Cyclo(L-Pro-L-Leu) | Pyricularia oryzae | Effective against pathogenic fungi. | frontiersin.org |

Antiviral Properties and Inhibition Pathways

The antiviral potential of cyclic dipeptides, including compounds structurally related to Cyclo(Phe-Leu), is an emerging area of research. mdpi.comfrontiersin.org Studies have shown that certain cyclic dipeptides can exhibit antiviral activity. For instance, cis-cyclo(Leu-Pro) and cis-cyclo(Phe-Pro) have demonstrated significant activity against the influenza A virus (H3N2). medchemexpress.com The proposed mechanism for some cyclic dipeptides involves the modulation of the host's innate immune response. For example, Cyclo(Phe-Pro) has been found to interfere with the activation of retinoic-acid-inducible gene-I (RIG-I), a key sensor in the antiviral immune response, thereby suppressing the production of type I interferons. researchgate.netmedchemexpress.com This modulation can impact the host's susceptibility to viral infections. medchemexpress.com

Research into Anticancer Properties

Cyclo(Phe-Leu) and other cyclic dipeptides have been investigated for their potential as anticancer agents. chemimpex.comnih.gov Their ability to induce cell cycle arrest and exert cytotoxic effects on various cancer cell lines makes them compounds of interest in oncology research. nih.govnih.gov

Studies on Cell Cycle Inhibition

Cyclo(Phe-Leu) has been identified as a cell cycle inhibitor. chemfaces.com Research conducted on the metabolites of Streptomyces flavoretus identified Cyclo(Phe-Leu) as one of several cyclic dipeptides capable of inhibiting the cell cycle. chemfaces.comchemfaces.com Cell cycle checkpoints are crucial for normal cell division, and their dysregulation is a hallmark of cancer. By arresting the cell cycle, compounds like Cyclo(Phe-Leu) can prevent the proliferation of cancer cells. For example, studies on other cyclic peptides have shown they can block cancer cells in the G0/G1 phase of the cell cycle by inhibiting the expression of proteins like cyclin D and cyclin-dependent kinases (CDK2 and CDK4). rsc.org

Investigation of Cytotoxic and Cytostatic Effects in Cellular Models

Cyclo(Phe-Leu) and its analogs have demonstrated both cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects in various cancer cell models. researchgate.netmdpi.com For instance, related cyclic peptides have shown efficacy against melanoma cells. mdpi.comnih.gov One study found that a cyclic peptide containing the Phe-Phe sequence reduced the viability of melanoma cells by 50% at a concentration of approximately 10 µM. mdpi.comnih.gov

The mechanisms underlying these effects are believed to involve the induction of apoptosis (programmed cell death). nih.govmdpi.com Some cyclic dipeptides have been shown to induce apoptosis in human cervical cancer (HeLa) cells by affecting the mitochondrial membrane potential and activating the caspase-9-dependent pathway. mdpi.com Furthermore, they can inhibit critical signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt-mTOR pathway. mdpi.com

Table 3: Cytotoxic/Cytostatic Effects of Related Cyclic Peptides on Cancer Cell Lines

| Compound/Peptide | Cancer Cell Line | Effect | IC50/Concentration | Reference |

|---|---|---|---|---|

| Cyclo(Phe-Val) | HepG II and LNCaP | Inhibited growth | 50 μg·mL-1 | chemfaces.com |

| Cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) | Melanoma | Cytostatic effect | ~40 µM | mdpi.comnih.gov |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma | Cytotoxic effect | ~10 µM | mdpi.comnih.gov |

| Ginseng Cyclopeptide (GCP-1) | SGC-7901 (Gastric Cancer) | Anti-proliferative | 37.8 ± 3.13 μM | rsc.org |

| PAO1-CDPs (e.g., cyclo(l-Pro-l-Phe)) | HeLa (Cervical Cancer) | Induced apoptosis | EC50: 0.6-3.0 µM | mdpi.com |

Intercellular Communication and Quorum Sensing Modulation

Cyclo(Phe-Leu), a member of the diketopiperazine (DKP) family, has been identified as a signaling molecule in intercellular communication, particularly in the context of quorum sensing (QS) in bacteria. units.itmdpi.com Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. scispace.com DKPs, including Cyclo(Phe-Leu), can act as autoinducers or modulators in these systems. mdpi.com

In some bacteria, DKPs can influence QS-regulated behaviors such as biofilm formation and the production of virulence factors. units.itmdpi.com For instance, Cyclo(Phe-Leu) has been found among the diketopiperazines produced by Cronobacter sakazakii and is involved in the chemical signaling between C. sakazakii and Bacillus cereus. acs.org While N-acyl-homoserine lactones (AHLs) are common QS signals in Gram-negative bacteria, DKPs can sometimes substitute for AHLs in modulating gene expression. acs.org

However, the role of DKPs as universal QS signals is complex and can be species-specific. Some studies have shown that while certain DKPs can influence QS-regulated outcomes, they may not always do so by directly interacting with the canonical LuxR-type receptors that bind to AHLs. scispace.comresearchgate.net For example, one study found that native DKPs did not show significant agonistic or antagonistic activity in certain bacterial reporter gene assays, suggesting their mechanism of action might be indirect. scispace.comresearchgate.net

Cyclo(Phe-Pro), a closely related DKP, is a known quorum-sensing signal in Vibrio vulnificus. asm.orgmedchemexpress.com It modulates the expression of outer membrane proteins and is involved in the bacterium's response to oxidative stress. asm.org This highlights the diverse roles that different cyclodipeptides can play in bacterial communication.

Plant Elicitation Activity and Induction of Defense Responses

Cyclo(Phe-Leu) has demonstrated significant activity as a plant elicitor, capable of inducing defense responses in plants against pathogens. nih.govresearchgate.net This function is particularly relevant in the context of developing eco-friendly alternatives to chemical fungicides in agriculture. nih.govfrontiersin.org

Research has shown that Cyclo(Phe-Leu) produced by the bacterium Bacillus subtilis KS1 can effectively protect grapevines against downy mildew, a disease caused by the oomycete Plasmopara viticola. nih.govresearchgate.net When applied at micromolar concentrations, Cyclo(Phe-Leu) significantly reduced both the severity of the disease and the density of lesions on grapevine leaves. nih.govresearchgate.net

The mechanism behind this protective effect involves the induction of the plant's own defense systems. nih.govresearchgate.net Specifically, Cyclo(Phe-Leu) has been shown to trigger the expression of defense-related genes, such as those encoding for chitinase and β-1,3-glucanase. nih.govresearchgate.net These enzymes are involved in the degradation of fungal cell walls. The induction of these defense responses is mediated through the salicylic acid (SA) and jasmonate (JA) signaling pathways, which are key hormonal pathways in plant immunity. nih.govresearchgate.net

Interestingly, the direct anti-oomycete activity of Cyclo(Phe-Leu) was found to be the inhibition of haustorium formation by Plasmopara viticola, a critical step in the infection process, rather than inhibiting zoospore germination. nih.govresearchgate.net This suggests a dual mode of action: direct interference with the pathogen and enhancement of the host plant's defense mechanisms.

The ability of diketopiperazines like Cyclo(Phe-Leu) to induce systemic resistance in plants is a promising area of research for sustainable agriculture. frontiersin.org By activating the plant's innate immunity, these compounds can help protect against a range of pathogens. frontiersin.org

Molecular Interaction Studies with Biological Targets

The biological activities of Cyclo(Phe-Leu) and related cyclodipeptides are underpinned by their specific interactions with various biological targets. Understanding these molecular interactions is crucial for elucidating their mechanisms of action and for the potential design of new therapeutic agents or agricultural products.

Ligand-Target Binding Affinity Assessments (e.g., SPR)

Surface Plasmon Resonance (SPR) is a powerful technique for quantifying the binding affinity and kinetics between a ligand, such as a cyclodipeptide, and its target molecule in real-time without the need for labeling. This method allows for the determination of key kinetic parameters like the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov

While specific SPR studies focusing solely on Cyclo(Phe-Leu) are not extensively detailed in the provided context, the application of this technique to similar cyclic peptides demonstrates its utility. For instance, SPR has been used to investigate the binding of cyclolinopeptide A, another cyclic peptide, to Human Serum Albumin (HSA). nih.govresearchgate.net These studies revealed a strong, entropy-driven interaction, suggesting hydrophobic interactions play a key role. nih.gov Such analyses provide valuable insights into the pharmacokinetics of these compounds. researchgate.net The principles of SPR are broadly applicable to studying the interaction of Cyclo(Phe-Leu) with its putative protein targets, which would be essential for quantifying binding affinities and understanding the stability of the resulting complexes.

Prediction of Binding Modes and Affinities via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor or target) to form a stable complex. brazilianjournals.com.br This method is instrumental in understanding the molecular basis of ligand-target interactions and can predict binding affinities.

Molecular docking studies have been employed to investigate the interactions of various cyclodipeptides with different protein targets. brazilianjournals.com.brresearchgate.net For example, docking studies of cyclo(L-pro-L-tyr) have shown strong binding affinities to targets associated with cancer and viral infections, such as estrogen receptor alpha and the main protease of SARS-CoV-2. brazilianjournals.com.br These studies identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. brazilianjournals.com.br

In the context of antimicrobial activity, molecular docking has been used to evaluate the binding of metabolites from Streptomyces species, including various cyclodipeptides, to antimicrobial target proteins. researchgate.net By analyzing the binding energy and molecular interactions, researchers can infer which compounds are responsible for the observed antimicrobial properties. researchgate.net Although specific docking data for Cyclo(Phe-Leu) is not provided in the search results, this methodology is a standard and powerful approach to hypothesize its binding modes and affinities with its biological targets, such as those involved in quorum sensing or plant defense signaling.

Investigation of Receptor Binding Mechanisms (e.g., Opioid Receptors, Thrombin Receptor)

The binding of cyclodipeptides and other cyclic peptides to specific receptors is a key area of pharmacological research. The structural constraints of the cyclic backbone can lead to high affinity and selectivity for their targets.

Opioid Receptors: While direct studies on Cyclo(Phe-Leu) and opioid receptors are not detailed, research on related opioid peptides like enkephalins (e.g., Tyr-Gly-Gly-Phe-Leu) provides insights into the importance of specific residues for receptor binding. nih.gov The phenylalanine and leucine residues are part of the "message" sequence responsible for binding to opioid receptors. oup.com Studies on deltorphin II, a delta-opioid receptor-specific peptide, have shown that the phenyl group of the phenylalanine residue is crucial for binding, though it can be substituted by other hydrophobic groups, suggesting that van der Waals interactions are primary. oup.com The pharmacological properties of opioid peptides, including their binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ), are highly dependent on their amino acid sequence and conformation. mdpi.compnas.org

Thrombin Receptor: The thrombin receptor, a protease-activated receptor (PAR-1), is another important target for peptide-based ligands. nih.gov The minimal peptide sequence Phe-Leu-Leu-Arg has been found to exhibit biological activity at the thrombin receptor. acs.org Structure-activity relationship studies of thrombin receptor-activating peptides (TRAPs) suggest that an extended conformation of the peptide is important for receptor recognition. nih.gov Hydrophobic interactions between the side chains of phenylalanine and leucine residues may also play a role. nih.gov The design of cyclic analogues has been a strategy to stabilize the bioactive conformation and enhance binding affinity. acs.orgresearchgate.net For instance, a cyclic analogue containing Phe and Arg showed that the spatial proximity of these residues is crucial for activity. acs.org

Peptidomimetic Design and Therapeutic Potential Based on Cyclo Phe-leu Scaffold

Strategic Utilization of Cyclic Dipeptides as Lead Scaffolds for Drug Development

Cyclic dipeptides (CDPs), or diketopiperazines (DKPs), are the simplest cyclic peptides, formed from the condensation of two amino acid residues. frontiersin.orgmdpi.com Their unique structural and bio-functional diversity makes them valuable platforms in drug discovery. nih.govfrontiersin.orgnih.gov The rigid DKP core allows for controlled presentation of amino acid side chains, mimicking specific peptide conformations and facilitating interactions with biological targets. nih.govfrontiersin.orgmdpi.com This inherent structural pre-organization, coupled with their relative stability and synthetic accessibility, positions them as "privileged scaffolds" for developing new therapeutic agents. nih.govfrontiersin.orgnih.govnih.gov The ability to modify the DKP structure at multiple positions allows for extensive diversification, enabling the exploration of a wide chemical space for identifying potent and selective drug candidates. frontiersin.orgmdpi.comnih.gov

Design Principles for Enhanced Metabolic Stability and Resistance to Proteolysis

A key challenge in peptide-based drug development is their susceptibility to enzymatic degradation, leading to short half-lives. prismbiolab.comnovoprolabs.comamericanpeptidesociety.orgeurekaselect.com Cyclic dipeptides, including Cyclo(Phe-Leu), generally exhibit enhanced resistance to proteolytic degradation compared to their linear counterparts. nih.govfrontiersin.orgmdpi.commdpi.comuminho.ptmdpi.comresearchgate.net This improved stability is attributed to the cyclic nature of the scaffold, which reduces the accessibility of peptide bonds to proteases. researchgate.netnih.govresearchgate.netmdpi.com

Further strategies to enhance metabolic stability and resistance to proteolysis for the Cyclo(Phe-Leu) scaffold and other cyclic peptides include:

Backbone Modifications: Incorporating non-natural amino acids, such as D-amino acids, or modifying the peptide backbone itself can significantly increase resistance to enzymatic cleavage. novoprolabs.comamericanpeptidesociety.orgnih.govwuxiapptec.comwikipedia.orgnih.gov N-methylation of the peptide backbone is a well-established method to enhance protease resistance and improve pharmacokinetic properties. mdpi.comnovoprolabs.comnih.govwuxiapptec.comtandfonline.com

Conformational Constraints: The inherent rigidity of the cyclic structure already provides a degree of stability. sci-hub.seacs.orgresearchgate.net Further conformational restriction, for instance, through the introduction of specific amino acid residues or cross-linking, can lock the peptide into a less susceptible conformation. sci-hub.seacs.orgresearchgate.netnih.gov

Peptide Bond Isosteres: Replacing the amide bond with bioisosteres like esters or thioamides can also confer greater stability. prismbiolab.com

Methodologies for Improving Bioavailability and Target Selectivity

Improving bioavailability and target selectivity are critical for effective drug design. prismbiolab.comnih.gov The Cyclo(Phe-Leu) scaffold offers several avenues for achieving these goals.

Conformational Control for Selectivity: The rigid DKP core allows for precise positioning of the Phe and Leu side chains. By fine-tuning the conformation, interactions with specific receptor binding pockets can be optimized, leading to enhanced target selectivity and reduced off-target effects. sci-hub.seacs.orgresearchgate.netnih.gov Computational methods and structure-activity relationship (SAR) studies are crucial in identifying modifications that confer selectivity. acs.orgresearchgate.net

Reducing Hydrogen Bonding: Minimizing hydrogen bond donors and acceptors can improve passive membrane permeation. prismbiolab.comtandfonline.comnih.gov

Backbone Cyclization and Conformational Engineering for Improved Drug-like Properties

The cyclization of a peptide backbone, as seen in Cyclo(Phe-Leu), is a powerful strategy to impart drug-like properties. researchgate.netmdpi.comwuxiapptec.comsci-hub.seacs.orgnih.govmdpi.commdpi.comnih.govrsc.org This process inherently reduces conformational flexibility, often leading to a more ordered structure. sci-hub.seacs.orgresearchgate.net This conformational rigidity can:

Enhance Binding Affinity: By reducing the entropic penalty upon binding to a target, cyclization can increase binding affinity. researchgate.netmdpi.comsci-hub.senih.gov

Improve Selectivity: A more constrained conformation can lead to better recognition of the target binding site and reduced interaction with off-target molecules. researchgate.netsci-hub.seacs.orgresearchgate.netnih.gov

Increase Permeability: Reduced flexibility and altered hydrogen bonding patterns can improve a molecule's ability to cross cell membranes. prismbiolab.comnih.govmdpi.com

Stabilize Secondary Structures: Cyclization can stabilize specific secondary structures, such as β-turns, which can be crucial for biological activity. tandfonline.comacs.org

The specific conformation adopted by Cyclo(Phe-Leu) is influenced by the orientation of the phenylalanine and leucine side chains relative to the diketopiperazine ring. nih.gov Engineering the backbone through modifications like N-methylation or incorporating non-canonical amino acids can further refine these conformational preferences, optimizing drug-like properties. novoprolabs.comnih.govwuxiapptec.comtandfonline.comsci-hub.semdpi.com

Analytical and Research Methodologies for Cyclo Phe-leu Studies

Isolation and Purification Techniques from Natural Sources

Isolating Cyclo(Phe-Leu) from natural sources, such as microbial fermentation broths or plant extracts, is often the first critical step in its study. This process requires methods that can effectively separate it from a multitude of other compounds.

Chromatographic techniques are indispensable for the purification and analysis of Cyclo(Phe-Leu). High-Performance Liquid Chromatography (HPLC) is widely used for its ability to separate compounds based on their polarity and affinity for the stationary phase, often employing reversed-phase C18 columns with acetonitrile/water gradients mdpi.comchemfaces.comfoodandnutritionjournal.orgslu.se. Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile or derivatized compounds, providing both separation and mass-based identification scielo.org.mxfrontiersin.orgresearchgate.net. Solid Phase Extraction (SPE) is frequently employed as a preliminary cleanup and concentration step, particularly for complex biological samples, before more refined chromatographic separations chemfaces.comslu.se. For instance, SPE using a C18 column has been utilized to fractionate cell-free supernatants, with subsequent purification on preparative HPLC chemfaces.comslu.se.

Activity-guided fractionation is a powerful strategy where fractions are continuously tested for a specific biological activity (e.g., cell cycle inhibition, antifungal activity) throughout the purification process. This ensures that the isolated compound retains the desired bioactivity. Cyclo(Phe-Leu) has been identified through activity-guided isolation from Streptomyces flavoretus using ts FT210 cells to evaluate its cell cycle inhibiting activity biocrick.comchemfaces.comtargetmol.commybiosource.com. Similarly, enzymatic detection-guided fractionation, using cyclo(Leu-Phe) oxidase, has been employed to screen for cyclic dipeptide-producing microbes, leading to the isolation of compounds like cyclo(L-Phe-L-Pro) nih.gov.

Advanced Chromatographic Separations (HPLC, GC-MS, SPE)

In Vitro Biological Assay Development and Optimization

Once isolated and purified, Cyclo(Phe-Leu) is subjected to various in vitro biological assays to elucidate its functional properties. These assays are developed and optimized to accurately measure specific biological effects. For example, Cyclo(Phe-Leu) has been identified as a cell cycle inhibitor, with its activity evaluated using flow cytometry to assess cell cycle inhibition biocrick.comchemfaces.comtargetmol.commybiosource.com. Other studies have explored the antifungal and antibacterial activities of cyclic dipeptides, including those related to Cyclo(Phe-Leu), by determining Minimum Inhibitory Concentration (MIC) values against various microorganisms chemfaces.comslu.senih.govresearchgate.net. Assays for biofilm formation and modulation have also been utilized for related cyclic dipeptides, highlighting the importance of stereochemistry in biological activity researchgate.net.

Genetic Engineering and Heterologous Expression Systems for Enhanced Biosynthesis

Understanding the biosynthesis of Cyclo(Phe-Leu) can be advanced through genetic engineering and heterologous expression systems. Identifying the genes responsible for its synthesis allows for their manipulation to enhance production or to study the biosynthetic pathway. Cyclodipeptide synthases (CDPSs), such as AlbC, are known to catalyze the formation of cyclic dipeptides like Cyclo(Phe-Leu) biocrick.comnih.govgoogle.com. Research has explored the expression of CDPS genes in heterologous hosts like E. coli to produce specific cyclodipeptides, including Cyclo(Phe-Leu) google.com. Furthermore, metabolic engineering strategies can be applied to increase the availability of precursor amino acids (phenylalanine and leucine) or to optimize the expression of biosynthetic genes in microbial hosts for higher yields asm.org. Studies have also focused on disrupting genes within biosynthetic pathways to understand their roles, as seen in efforts to target the Cyclo(L-Phe, L-Pro) biosynthetic pathway in Streptomyces nih.gov.

Enzymatic Assay Development for Characterizing Biosynthetic and Degradative Enzymes

To fully understand the biochemical pathways involving Cyclo(Phe-Leu), specific enzymatic assays are developed to characterize the enzymes responsible for its synthesis and degradation. Cyclodipeptide synthases (CDPSs) are key enzymes in the formation of cyclic dipeptides, utilizing aminoacyl-tRNAs as substrates biocrick.comnih.govgoogle.comresearchgate.net. Assays for CDPS activity typically involve monitoring the formation of the cyclic dipeptide product. For instance, assays have been developed to detect cyclic dipeptide production by coupling the enzymatic conversion of cyclic dipeptides to dehydro cyclic dipeptides with UV spectrophotometry using TLC or HPLC analysis nih.gov. Additionally, enzymes like cyclodipeptide oxidases (CDOs), such as AlbAB, catalyze the dehydrogenation of cyclic dipeptides, and their activity can be measured using coupled assays that detect hydrogen peroxide production nih.govgoogle.com.

Advanced Spectroscopic and Structural Analysis Methodologies in Complex Mixtures

Advanced spectroscopic techniques are crucial for confirming the structure and stereochemistry of Cyclo(Phe-Leu), especially when isolated from complex biological mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (e.g., HOHAHA, ROESY), is fundamental for assigning proton and carbon signals and determining through-space interactions, aiding in structural elucidation nih.govnih.govcnr.it. Mass Spectrometry (MS), including High-Resolution LC-MS/MS, provides accurate molecular weight determination and fragmentation patterns for identification chemfaces.comfoodandnutritionjournal.orgnih.govnih.gov. Electronic Circular Dichroism (ECD) spectroscopy has emerged as a powerful tool for the unambiguous stereochemical assignment of cyclic dipeptides, offering advantages over traditional methods like optical rotation or Marfey's method due to its sensitivity and ability to analyze samples without hydrolysis mdpi.comresearchgate.net. When analyzing complex mixtures, techniques like Global Natural Products Social Molecular Networking (GNPS) can be employed to aid in the identification of metabolites, including cyclic dipeptides researchgate.net.

Future Research Directions and Unexplored Avenues in Cyclo Phe-leu Research

Expanding the Understanding of Natural Biosynthetic Diversity and Regulatory Mechanisms

The natural production of cyclodipeptides like Cyclo(Phe-Leu) is primarily mediated by cyclodipeptide synthases (CDPSs) and, in some cases, non-ribosomal peptide synthetases (NRPSs) mdpi.comnih.govnih.gov. However, the full spectrum of organisms producing Cyclo(Phe-Leu) and the precise genetic and enzymatic machinery involved are not comprehensively mapped. Current research indicates that CDPSs utilize aminoacyl-tRNAs as substrates, directly linking primary and secondary metabolism nih.govnih.gov. While CDPSs have been identified across various bacterial phyla, including Actinobacteria, Firmicutes, and Proteobacteria, the diversity of their products and the specificities for dipeptide formation are still being uncovered mdpi.comnih.govfrontiersin.org. For instance, studies have characterized CDPSs producing a range of cyclodipeptides, with approximately 75 out of 210 possible natural cyclodipeptides formed by CDPSs to date frontiersin.org.

Future research should prioritize the genome mining of diverse microbial communities to identify novel Cyclo(Phe-Leu) producers and elucidate their complete biosynthetic gene clusters. Characterizing the specific CDPS or NRPS enzymes responsible for Cyclo(Phe-Leu) formation, including their substrate specificities and catalytic mechanisms, is crucial. Furthermore, understanding the regulatory mechanisms governing the expression of these biosynthetic genes is a significant gap. Studies on related cyclodipeptides, such as pulcherriminic acid, have revealed complex regulatory networks involving transcription factors like AbrB, YvnA, and YvmB, which respond to environmental cues like iron availability asm.orgnih.govasm.org. Expanding this knowledge to Cyclo(Phe-Leu) would involve investigating how cellular states, nutrient availability, and signaling molecules influence its production. This would provide a deeper insight into the natural roles and evolutionary origins of Cyclo(Phe-Leu) biosynthesis.

Development of Novel, Efficient, and Sustainable Synthetic Routes and Derivatization Strategies

While Cyclo(Phe-Leu) can be synthesized chemically, the development of novel, efficient, and sustainable synthetic routes remains an active area of research. Current chemical synthesis methods often involve the cyclization of linear dipeptides or the direct condensation of amino acids mdpi.comgoogle.com. However, achieving high yields, stereoselectivity, and cost-effectiveness, particularly for large-scale production, presents ongoing challenges. Future research should focus on exploring green chemistry principles to develop environmentally friendly synthetic methodologies, potentially utilizing biocatalysis or enzymatic approaches.

The characterization of cyclodipeptide synthases (CDPSs) has opened avenues for bio-based synthesis nih.govfrontiersin.org. Engineering these enzymes or employing them in heterologous expression systems, such as Escherichia coli or Streptomyces lividans, could offer sustainable production platforms for Cyclo(Phe-Leu) and its analogs google.com. Furthermore, developing robust derivatization strategies is essential for expanding the chemical space around the Cyclo(Phe-Leu) scaffold. This could involve modifying the amino acid side chains or introducing novel functional groups to enhance specific biological activities or physicochemical properties. Research into tailoring enzymes, which modify the basic cyclodipeptide structure, also offers potential for creating diverse derivatives mdpi.comfrontiersin.org. For example, the albonoursin pathway involves a cyclic dipeptide oxidase (CDO) that dehydrogenates Cyclo(Phe-Leu) to albonoursin mdpi.comgoogle.combiocrick.com. Investigating and engineering such tailoring enzymes could lead to novel Cyclo(Phe-Leu) derivatives with unique properties.

Elucidating Undiscovered Biological Functions and Their Precise Molecular Mechanisms

Cyclodipeptides, including Cyclo(Phe-Leu), are known to exhibit a wide array of biological activities, such as antibacterial, antifungal, and antitumor properties mdpi.comnih.govbiosynth.comitjfs.com. However, many of these functions are not fully understood, and new biological roles for Cyclo(Phe-Leu) are likely to be discovered. Future research should focus on systematically screening Cyclo(Phe-Leu) against various biological targets and cellular systems to uncover novel activities. This includes exploring its potential in areas such as quorum sensing modulation, anti-inflammatory effects, and neuroprotection, as observed with other cyclodipeptides itjfs.comnih.govfrontiersin.org.

A critical aspect of this research will be to elucidate the precise molecular mechanisms underlying these functions. This involves identifying specific protein targets, understanding how Cyclo(Phe-Leu) interacts with cellular pathways, and determining the structural basis for its activity. Techniques such as target-based screening, affinity chromatography, mass spectrometry-based proteomics, and advanced biochemical assays will be instrumental. For instance, studies on cyclo(Phe-Pro) have shown its ability to modulate gene expression, such as the ompU gene in Vibrio species, suggesting a role in regulating pathogenicity nih.gov. Understanding similar regulatory roles for Cyclo(Phe-Leu) would require detailed investigations into its interactions with transcriptional regulators or other signaling molecules.

Advanced Computational Modeling for De Novo Design of Functional Analogues

Computational modeling offers a powerful approach for predicting and designing novel functional analogues of Cyclo(Phe-Leu). By leveraging quantitative structure-activity relationship (QSAR) studies, molecular docking, molecular dynamics simulations, and de novo drug design algorithms, researchers can explore vast chemical spaces to identify compounds with optimized properties. Future research should focus on developing predictive models that correlate structural variations of Cyclo(Phe-Leu) with specific biological activities. This could involve building libraries of virtual analogues and screening them computationally for desired characteristics, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

The spatial structure of cyclodipeptides, particularly those incorporating non-canonical amino acids, is often underexplored mdpi.com. Advanced computational methods can help predict and analyze the conformational flexibility and stability of Cyclo(Phe-Leu) and its derivatives, which are crucial for their interaction with biological targets. Furthermore, integrating computational predictions with high-throughput synthesis and screening strategies can accelerate the discovery and optimization of new Cyclo(Phe-Leu)-based therapeutics or agrochemicals. For example, computational tools can aid in designing specific CDPS variants or tailoring enzymes that produce desired Cyclo(Phe-Leu) analogues, thereby bridging the gap between theoretical design and practical realization.

Further Exploration of Inter-Kingdom Signaling and Ecological Roles of Cyclo(Phe-Leu)

Cyclodipeptides are increasingly recognized for their roles in microbial communication, including quorum sensing (QS) and inter-kingdom signaling nih.govnih.govacs.org. While some cyclodipeptides have been implicated in modulating QS systems, their precise function and interaction mechanisms are often unclear nih.govacs.org. Future research should investigate the potential of Cyclo(Phe-Leu) to act as a signaling molecule in various ecological contexts. This includes exploring its involvement in intraspecies and interspecies communication within microbial communities, as well as its role in plant-microbe and microbe-host interactions.

Studies on other cyclodipeptides have shown their influence on bacterial growth, biofilm formation, and pathogenicity frontiersin.orgacs.orgnih.govfrontiersin.org. Understanding whether Cyclo(Phe-Leu) plays similar roles in these processes, and the specific environmental triggers or targets involved, is a key area for future investigation. For example, research could focus on identifying the specific LuxR-type proteins or other signaling pathways that Cyclo(Phe-Leu) might interact with, even if indirectly, as suggested by some studies on related compounds nih.govacs.org. Furthermore, exploring the ecological impact of Cyclo(Phe-Leu) in environments such as soil, the rhizosphere, or the gut microbiome could reveal its contribution to ecosystem dynamics and microbial community structure.

Q & A

Q. What analytical methods are most reliable for identifying and characterizing Cyclo(Phe-Leu) in complex biological matrices?

Cyclo(Phe-Leu) is typically identified using high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, HRESIMS provides accurate molecular formulas (e.g., m/z 261.1596 for C₁₅H₂₀N₂O₂ ), while ¹H and ¹³C NMR spectra resolve structural features like aromatic phenylalanine residues and leucine methyl groups . Chromatographic methods, such as semi-preparative HPLC with MeCN/H₂O gradients, are critical for purification . Researchers should cross-validate results with synthetic standards and published spectral databases to minimize misidentification .

Q. How is Cyclo(Phe-Leu) synthesized and isolated from natural sources?

Cyclo(Phe-Leu) is isolated via activity-guided fractionation:

- Extraction : Fermentation broths or microbial biomass (e.g., Streptomyces flavoretus) are extracted with organic solvents like chloroform .

- Chromatography : Silica gel column chromatography and LH-20 size exclusion separate crude extracts. Final purification uses HPLC with UV detection .

- Activity Screening : Fractions are tested for bioactivity (e.g., cell cycle inhibition in tsFT210 cells) to prioritize Cyclo(Phe-Leu)-rich fractions .

Q. What are the primary biological activities of Cyclo(Phe-Leu) reported in preclinical studies?

Cyclo(Phe-Leu) exhibits:

- Cell Cycle Inhibition : Blocks G1/S phase transition in tsFT210 cells at IC₅₀ values <10 µM, validated via flow cytometry .

- Antimicrobial Activity : Disrupts biofilm formation in Bacillus velezensis through membrane interactions .

- Gelation Properties : Forms hydrogels (in aqueous buffers) and organogels (in organic solvents), useful for drug delivery .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cyclo(Phe-Leu)’s reported bioactivities across studies?

Discrepancies (e.g., hydrogel vs. organogel formation ) arise from:

- Concentration Dependence : Gelation behavior varies with peptide concentration (e.g., 2–5 mM for hydrogels vs. 10 mM for organogels) .

- Solvent Systems : Aqueous vs. organic solvents alter supramolecular assembly .

- Cell Line Variability : Cancer cell lines (e.g., colorectal vs. leukemia) differ in Cyclo(Phe-Leu) sensitivity due to metabolic heterogeneity . Methodological Mitigation : Use standardized assays (e.g., MTT for cytotoxicity) and report solvent/sample preparation protocols transparently .

Q. What experimental designs optimize the discovery of Cyclo(Phe-Leu) derivatives with enhanced bioactivity?

- Amino Acid Substitution : Replace Phe/Leu with non-canonical residues (e.g., 4-hydroxyproline) to modulate stability and bioactivity .

- Structure-Activity Relationship (SAR) : Use combinatorial libraries and molecular docking to predict interactions (e.g., with CDK2 for cell cycle inhibition) .

- Hybrid Systems : Conjugate Cyclo(Phe-Leu) with nanoparticles to enhance tumor targeting .

Q. How can spectroscopic and computational methods elucidate Cyclo(Phe-Leu)’s mechanism of action?

- NMR Titration : Track chemical shift changes to identify binding partners (e.g., DNA or proteins) .

- Molecular Dynamics (MD) : Simulate Cyclo(Phe-Leu)’s interaction with lipid bilayers to explain antimicrobial effects .

- MS/MS Fragmentation : Compare fragmentation patterns (e.g., m/z 170.1069 for C₈H₁₄N₂O₂) to confirm stability under physiological conditions .

Q. What strategies address low yields of Cyclo(Phe-Leu) in microbial fermentation?

- Strain Engineering : Overexpress non-ribosomal peptide synthetases (NRPS) in host organisms .

- Culture Optimization : Adjust pH, temperature, and nutrient composition (e.g., tyrosine supplementation boosts precursor availability) .

- Statistical Design : Apply response surface methodology (RSM) to maximize yield .

Data Analysis and Interpretation

Q. How should researchers statistically validate Cyclo(Phe-Leu)’s bioactivity in heterogeneous cell populations?

- Flow Cytometry : Use ANOVA to compare cell cycle phase distributions (G1, S, G2/M) across treatment groups .

- Single-Cell RNA-seq : Identify transcriptional subpopulations resistant to Cyclo(Phe-Leu) .

- Dose-Response Modeling : Calculate Hill coefficients to assess cooperativity in inhibition .

Q. What bioinformatics tools are available to predict Cyclo(Phe-Leu)’s biosynthetic gene clusters?

- AntiSMASH : Annotates NRPS clusters in microbial genomes .

- BLASTp : Identifies homologous enzymes (e.g., diketopiperazine synthases) .

- Cytoscape : Visualizes gene cluster networks linked to Cyclo(Phe-Leu) production .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.